(r)-3-(p-Methylphenyl)-beta-alanine

Descripción

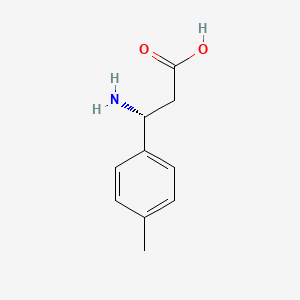

Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-3-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDAKEOBPKFUAH-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Biochemical Research

(R)-3-(p-Methylphenyl)-beta-alanine is studied for its role as a precursor in the biosynthesis of important biomolecules such as carnosine. Carnosine acts as a buffer in muscle tissues, helping to mitigate fatigue during high-intensity exercise. This property makes this compound a significant compound in sports nutrition research aimed at enhancing athletic performance .

Pharmaceutical Development

Research indicates that this compound may serve as a drug candidate for various diseases due to its potential therapeutic properties. Its interaction with neurotransmitter receptors, including glycine receptors, suggests possible applications in modulating synaptic transmission and treating neurological disorders .

Sports Nutrition

Numerous studies have highlighted the ergogenic effects of beta-alanine supplementation, which can lead to improved exercise performance. For instance, supplementation with beta-alanine has been shown to increase muscle carnosine levels, thereby enhancing endurance and reducing fatigue during high-intensity activities . Specifically, one study reported that cyclists who supplemented with beta-alanine exhibited a 13% increase in total work completed over four weeks compared to placebo .

Case Study 1: Athletic Performance Enhancement

A randomized controlled trial involving trained cyclists assessed the impact of this compound on performance metrics. Participants supplemented with 6 g/day for four weeks and showed significant improvements in time to exhaustion and overall power output during cycling tests compared to the placebo group .

Case Study 2: Neurological Applications

In a study examining the effects of beta-alanine on cognitive function, researchers found that supplementation improved reaction times and cognitive performance in high-stress environments. This suggests potential applications of this compound in enhancing mental performance during physical exertion .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Beta-Alanine (β-Alanine)

Key Differences :

- Structure: Beta-alanine lacks the aromatic p-methylphenyl group, consisting only of a β-amino acid backbone.

- Function: Beta-alanine is a non-essential amino acid critical for synthesizing muscle carnosine, a dipeptide buffering intracellular pH during high-intensity exercise .

- Applications: Ergogenic aid: Enhances anaerobic performance and delays fatigue . No direct structural analogy to (R)-3-(p-Methylphenyl)-beta-alanine, but serves as a metabolic precursor.

Table 1: Structural Comparison

p-Methylphenyl-Substituted Analogues

3-(p-Methylphenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine

- Structure : A benzotriazine derivative with a p-methylphenyl group.

- Contrast : Unlike this compound, this compound’s heterocyclic core limits its use in peptide synthesis but may serve in materials science .

1-Methyl-5-(p-methylphenyl)-4-trifluoromethyl-1H-imidazole

- Structure : Imidazole ring with p-methylphenyl and trifluoromethyl groups.

- Function : Used in medicinal chemistry for its electron-withdrawing CF₃ group, enhancing binding affinity in drug candidates .

- Key Difference : The trifluoromethyl group increases metabolic stability compared to the methyl group in this compound .

Chiral Beta-Alanine Derivatives

(R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol

Functional and Mechanistic Insights

Metabolic Pathways

Transport and Bioavailability

- Beta-alanine competes with glycine, taurine, and GABA for sodium-dependent transporters .

Q & A

Q. Advanced: How can researchers optimize enantioselectivity in asymmetric synthesis of this compound?

Methodological Answer: Enantioselectivity challenges arise from steric hindrance at the β-carbon due to the bulky p-methylphenyl group. Computational modeling (e.g., DFT calculations) can predict optimal catalyst-substrate interactions. For example, chiral oxazaborolidine catalysts have shown improved stereocontrol in β-alanine derivatives by stabilizing transition states through π-π stacking with the aromatic ring. Experimental validation via kinetic resolution (measuring enantiomeric excess at varying reaction times) and X-ray crystallography of intermediates is recommended .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural confirmation : Use H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 2.3 ppm for methyl group) and C NMR (aromatic carbons at ~128–138 ppm).

- Purity assessment : Reverse-phase HPLC with a C18 column (UV detection at 254 nm) and mass spectrometry (ESI-MS for molecular ion [M+H]).

- Chirality verification : Polarimetry (specific rotation comparison with literature) or chiral HPLC (e.g., Chiralpak AD-H column) .

Q. Advanced: How can researchers resolve conflicting spectral data for this compound?

Methodological Answer: Discrepancies in NMR shifts or MS fragmentation patterns may arise from tautomerism or solvent effects. For example, the methylphenyl group’s orientation can alter NOE correlations in DO vs. CDCl. To resolve this:

Perform variable-temperature NMR to identify dynamic equilibria.

Use 2D NMR (COSY, HSQC) to map coupling networks.

Compare computational NMR predictions (e.g., Gaussian software) with experimental data .

Basic: What are the known metabolic pathways involving β-alanine derivatives like this compound?

Methodological Answer:

β-alanine derivatives are catabolized via pyrimidine degradation pathways. Key enzymes include dihydropyrimidine dehydrogenase (DPD) and β-alanine synthase (βAS). In Drosophila melanogaster, mutations in pyd3 (βAS gene) disrupt β-alanine metabolism, leading to accumulation of intermediates like dihydrouracil. Researchers can use isotope tracing (e.g., C-labeled substrate) to track metabolic flux in cell lines or model organisms .

Q. Advanced: How does the methylphenyl substitution affect interaction with metabolic enzymes?

Methodological Answer: The p-methylphenyl group may sterically hinder binding to active sites of DPD or βAS. To test this:

Conduct enzyme inhibition assays (e.g., spectrophotometric measurement of NADPH oxidation by DPD).

Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities of substituted vs. unsubstituted β-alanine.

Validate findings via CRISPR-edited cell models (e.g., HEK293 with DPYD knockout) to isolate enzyme-specific effects .

Basic: What experimental designs are suitable for studying this compound’s neuropharmacological potential?

Methodological Answer:

- In vitro : Primary neuron cultures treated with this compound (1–100 µM) to assess neurite outgrowth or caspase-3 activity (apoptosis).

- In vivo : Rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) with oral administration (10–50 mg/kg/day). Measure brain carnosine levels via LC-MS to correlate with neuroprotection .

Q. Advanced: How can researchers address variability in cognitive outcomes during supplementation studies?

Methodological Answer: Variability arises from individual differences in blood-brain barrier permeability or carnosine synthase activity. Mitigation strategies:

Stratify subjects by genotype (e.g., CARNS1 polymorphisms).

Use crossover designs with washout periods (≥4 weeks) to control intra-subject variability.

Employ mixed-model ANOVA (group × time × dose) for statistical robustness, as seen in beta-alanine supplementation trials .

Basic: What safety and toxicity profiles should researchers consider?

Methodological Answer:

Q. Advanced: How does long-term supplementation impact taurine homeostasis?

Methodological Answer: β-alanine competes with taurine for the TAUT transporter. To assess depletion:

Measure serum taurine via HPLC pre- and post-supplementation.

Use siRNA knockdown of SLC6A6 (TAUT gene) in cell models to isolate transport effects.

Co-supplement with taurine (1–3 g/day) in animal studies to mitigate deficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.